molecular formula C16H17ClN2O B5075690 N-benzyl-N'-(4-chlorophenyl)-N-ethylurea

N-benzyl-N'-(4-chlorophenyl)-N-ethylurea

Cat. No.: B5075690
M. Wt: 288.77 g/mol
InChI Key: PDKJMTMTLHDIGZ-UHFFFAOYSA-N
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Description

N-Benzyl-N'-(4-chlorophenyl)-N-ethylurea is a substituted urea derivative characterized by three distinct substituents: a benzyl group, an ethyl group, and a 4-chlorophenyl moiety. Urea derivatives are widely studied for their diverse biological and chemical properties, which are highly dependent on the nature of their substituents.

Properties

IUPAC Name

1-benzyl-3-(4-chlorophenyl)-1-ethylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O/c1-2-19(12-13-6-4-3-5-7-13)16(20)18-15-10-8-14(17)9-11-15/h3-11H,2,12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDKJMTMTLHDIGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Diarylsulfonylureas

Example Compound : N-(4-Methylphenylsulfonyl)-N'-(4-chlorophenyl)urea (MPCU)

  • Key Features: Contains a sulfonyl group (4-methylphenylsulfonyl) and a 4-chlorophenyl group. Demonstrated mitochondrial targeting in human colon adenocarcinoma cells, with concentrative accumulation dependent on the mitochondrial pH gradient .
  • Contrast : Unlike MPCU, the target compound lacks a sulfonyl group, which may reduce mitochondrial affinity but enhance lipophilicity due to the benzyl and ethyl substituents.

Comparison with Herbicidal Ureas

Example Compound: Monolinuron (N'-(4-Chlorophenyl)-N-methoxy-N-methylurea)

  • Key Features :
    • Structural similarity: Shares the 4-chlorophenyl group but includes methoxy and methyl groups instead of benzyl/ethyl.
    • Used as a pre- and post-emergence herbicide in crops like asparagus and cereals .
    • CAS Registry: 1746-81-2; Molecular Formula: C₉H₁₁ClN₂O₂ .
  • Contrast: The benzyl and ethyl groups in the target compound may confer different soil persistence or bioavailability compared to Monolinuron’s methoxy-methyl substitution.

Comparison with Antiseptic Ureas

Example Compound : Triclocarban (N-(4-Chlorophenyl)-N'-(3,4-dichlorophenyl)urea)

  • Key Features :
    • Contains dual chlorophenyl groups (4-Cl and 3,4-diCl).
    • Used in antiseptic products for its antimicrobial activity .
  • Contrast : The target compound’s benzyl and ethyl groups may reduce broad-spectrum antimicrobial efficacy compared to triclocarban’s dichlorophenyl moiety but could improve solubility in organic formulations.

Comparison with Other Substituted Phenylureas

Example Compounds :

N-(4-Chlorophenyl)-N'-(2-ethoxyphenyl)urea Substituents: Ethoxyphenyl instead of benzyl/ethyl. Molecular Weight: 290.74 g/mol; CAS: 280753-95-9 . Potential Use: Structural analogs are explored for agrochemical applications.

1-[(E)-2-(4-Chlorophenyl)ethenyl]-3-(4-methoxyphenyl)urea Substituents: Styryl and methoxyphenyl groups. CAS: 338413-49-3; Molecular Formula: C₁₆H₁₃ClN₂O₂ . Potential Use: Styryl groups may enhance fluorescence or photochemical properties.

N-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-N'-(4-chlorophenyl)urea Substituents: Benzoxazolylsulfanyl-ethyl group. CAS: 353265-69-7 . Potential Use: Heterocyclic moieties could impart insecticidal or antifungal activity.

Physicochemical and Structural Analysis

Compound Name Substituents Molecular Weight (g/mol) Key Applications Evidence ID
N-Benzyl-N'-(4-chlorophenyl)-N-ethylurea Benzyl, ethyl, 4-chlorophenyl Not reported Potential agrochemical N/A
MPCU 4-Methylphenylsulfonyl, 4-chlorophenyl Not reported Antitumor
Monolinuron Methoxy, methyl, 4-chlorophenyl 214.65 Herbicide
Triclocarban 4-Chlorophenyl, 3,4-dichlorophenyl 315.59 Antiseptic
N-(4-Chlorophenyl)-N'-(2-ethoxyphenyl)urea Ethoxyphenyl, 4-chlorophenyl 290.74 Research chemical

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